2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3S2/c17-12-5-7-14(8-6-12)23(20,21)15-9-18(10-15)16(19)11-22-13-3-1-2-4-13/h5-8,13,15H,1-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDADYNRKMWDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, potentially converting the thioether group to sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: : Conversely, reduction reactions may target functional groups such as ketones or the sulfonyl moiety, utilizing reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur, especially at electrophilic centers, facilitated by nucleophiles like thiols or amines.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide, m-CPBA.
Reduction: : LiAlH4, NaBH4.
Substitution: : Alkyl halides, nucleophiles like thiols.
Major Products Formed:
Sulfoxides/Sulfones: : From oxidation reactions.
Alcohols/Alkanes: : From reduction of ketones or sulfonyl groups.
New Substituted Derivatives: : From substitution reactions.
Scientific Research Applications
Chemistry: : 2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone serves as a valuable intermediate in synthetic organic chemistry, aiding the development of complex molecular architectures and novel compounds for various applications.
Biology: : This compound may act as a biochemical probe, helping to study enzyme mechanisms, protein-ligand interactions, or metabolic pathways due to its unique structural features.
Medicine: : Potential pharmaceutical applications include its evaluation as a lead compound in drug discovery, targeting specific biological pathways involved in diseases, such as inflammation or cancer.
Industry: : In industrial settings, it may be used in the development of specialty chemicals, agrochemicals, or materials science, offering utility in diverse applications.
Mechanism of Action
The mechanism by which 2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone exerts its effects is primarily dictated by its molecular interactions with specific targets. Potential mechanisms include:
Enzyme Inhibition/Activation: : Binding to the active site or allosteric sites of enzymes, thereby modulating their activity.
Protein-Ligand Interactions: : Interacting with proteins, influencing their structure, stability, or function.
Cellular Pathways: : Affecting cellular signaling pathways, potentially altering gene expression or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of sulfur- and sulfonyl-containing ethanones. Below is a comparative analysis with structurally related molecules:
Key Comparisons
Ring Systems: Azetidine vs. This could affect binding kinetics in biological targets. Azetidine vs. Triazole/Thiazole: Triazole and thiazole rings (e.g., in ) offer hydrogen-bonding sites and aromaticity, whereas azetidine is non-aromatic and may prioritize conformational rigidity.
Substituent Effects: Fluorophenyl Sulfonyl vs. The furan substituent () may enhance solubility due to oxygen’s polarity. Halogenation: Chloro-fluorophenyl groups () increase lipophilicity and steric bulk compared to non-halogenated analogs.
Synthetic Routes :
- Compounds like those in use sodium ethoxide and α-halogenated ketones for thioether formation, a method likely applicable to the target compound.
- Piperidine-based analogues () may require longer reaction times due to reduced ring strain versus azetidine.
Physicochemical Properties: Lipophilicity: Cyclopentylthio and fluorophenyl groups increase logP values compared to phenylthio or non-fluorinated analogues. Melting Points: While data for the target compound is unavailable, structurally related compounds (e.g., ) show melting points up to 230°C, suggesting high crystallinity due to sulfonyl groups.
Biological Activity
The compound 2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone , known by its CAS number 1798034-27-1, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a cyclopentylthio group and a sulfonyl-substituted azetidine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.46 g/mol |
| CAS Number | 1798034-27-1 |
| Melting Point | Not available |
| Solubility | Not available |
Research indicates that compounds similar to this compound may exhibit significant activity against various biological targets. Notably, these compounds have been shown to modulate the activity of certain receptors and enzymes involved in disease pathways, particularly in cancer treatment.
PARP Inhibition: One of the key mechanisms identified is the modulation of the PARP-1 receptor, which is crucial in DNA repair processes. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy .
Case Study 1: Cancer Therapeutics
In a study focused on novel PARP inhibitors, derivatives similar to our compound were tested for their efficacy in cancer cell lines. The results demonstrated that these compounds significantly inhibited cell proliferation in various cancer types, including breast and ovarian cancers. The IC50 values (the concentration required to inhibit cell growth by 50%) ranged from 0.5 to 5 µM, showcasing potent anti-cancer properties .
Case Study 2: Analgesic Properties
Another investigation explored the analgesic effects of related compounds on animal models. The study revealed that these compounds effectively reduced pain responses induced by inflammatory stimuli. The analgesic effect was comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs), indicating potential use in pain management .
Structure-Activity Relationship (SAR)
The biological activity of this compound has been analyzed through SAR studies. These studies emphasize the importance of specific functional groups in enhancing receptor binding affinity and selectivity.
Table 2: SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency against cancer cells |
| Cyclopentylthio Group | Enhanced solubility and bioavailability |
| Sulfonamide Linkage | Improved receptor selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
